molecular formula C8H8ClF4N B1516401 (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride CAS No. 1391504-83-8

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride

Cat. No.: B1516401
CAS No.: 1391504-83-8
M. Wt: 229.6 g/mol
InChI Key: BMJQOPDJQFLGFV-OGFXRTJISA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for chiral amines with multiple substituents. The official International Union of Pure and Applied Chemistry name is (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride. This designation clearly indicates the stereochemical configuration at the chiral center, the positioning of the trifluoromethyl group, and the para-fluorine substitution on the phenyl ring. The nomenclature also specifies the presence of the hydrochloride salt, which is crucial for distinguishing this form from the free base.

The Chemical Abstracts Service registry number for (R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride is 1391504-83-8. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation. The registry system provides unambiguous identification regardless of naming variations or structural representations used across different sources.

Property Value
Chemical Abstracts Service Number 1391504-83-8
Molecular Formula C₈H₈ClF₄N
Molecular Weight 229.6 g/mol
MDL Number MFCD12910559
InChI Key BMJQOPDJQFLGFV-OGFXRTJISA-N

The molecular formula C₈H₈ClF₄N reflects the composition of the hydrochloride salt, containing eight carbon atoms, eight hydrogen atoms, one chlorine atom from the hydrochloride, four fluorine atoms, and one nitrogen atom. The molecular weight of 229.6 grams per mole accounts for the additional mass contributed by the hydrochloride moiety compared to the free base form. The MDL number MFCD12910559 provides an additional unique identifier used in chemical inventory systems and procurement databases.

The standard InChI representation provides a machine-readable format for the compound structure: InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1. This notation systematically describes the connectivity and stereochemistry, enabling precise computational analysis and database searching. The InChI Key BMJQOPDJQFLGFV-OGFXRTJISA-N serves as a condensed hash of the full InChI string, facilitating rapid database queries and cross-referencing.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJQOPDJQFLGFV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391504-83-8
Record name (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
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Preparation Methods

Starting Materials and Key Intermediates

  • Trifluoroacetyl benzene derivatives are commonly used as starting materials for introducing the trifluoromethyl group adjacent to the phenyl ring.
  • Aromatic aldehydes or nitriles substituted with fluorine at the para position serve as precursors for the phenyl moiety.
  • Intermediates such as trifluoroacetylated amines or imines are formed en route to the target compound.

Three-Step Preparation Method (Patent CN116514665B)

A novel, safe, and scalable preparation method has been disclosed involving:

Step Reaction Type Conditions & Reagents Outcome/Intermediate
1 Amination Trifluoroacetyl benzene reacted with 25% aqueous ammonia in ethanol-water (1:1 v/v) at 60 °C; monitored by TLC Intermediate A (trifluoroacetyl amine)
2 Asymmetric Reduction Intermediate A reacted with sodium borohydride in THF/methanol at -20 °C, in presence of (R)-1,1'-bi-2-naphthol catalyst Intermediate B (chiral amine intermediate)
3 HCl Salification Intermediate B treated with dry HCl gas in methyl tertiary butyl ether at room temperature; filtered and dried at 40 °C (R)-2,2,2-Trifluoro-1-phenethylamine hydrochloride (final product)

Key Features:

  • The asymmetric reduction step employs a chiral ligand catalyst for stereoselective hydride transfer, ensuring high enantiomeric purity.
  • The process avoids harsh conditions such as ultralow temperatures or hazardous reagents like gaseous trifluoromethyl.
  • The final hydrochloride salt is obtained by direct salification with dry hydrogen chloride gas, facilitating isolation and purification.

This method offers advantages in safety, environmental friendliness, and ease of scale-up for industrial production.

Alternative Methods and Their Limitations

Detailed Reaction Conditions and Mechanistic Insights

Reaction Step Reagents & Solvents Temperature Duration Monitoring Method Remarks
Amination Trifluoroacetyl benzene, 25% NH3 (aq), ethanol-water (1:1) 60 °C Until completion (TLC) TLC Formation of intermediate A
Asymmetric Reduction Intermediate A, NaBH4, (R)-1,1'-bi-2-naphthol, THF, MeOH -20 °C Until completion (TLC) TLC Stereoselective reduction to intermediate B
HCl Salification Intermediate B, dry HCl gas, methyl tertiary butyl ether Room temperature Until completion (TLC) TLC Formation of hydrochloride salt
  • The asymmetric reduction is critical for establishing the (R)-configuration at the chiral center.
  • Use of (R)-1,1'-bi-2-naphthol as a chiral ligand ensures enantioselectivity.
  • The salification step stabilizes the amine as its hydrochloride salt, enhancing crystallinity and handling.

Comparative Table of Preparation Methods

Method Description Key Reagents/Conditions Advantages Disadvantages
Amination + Asymmetric Reduction + HCl Salification (Patent CN116514665B) Trifluoroacetyl benzene, NH3, NaBH4, (R)-1,1'-bi-2-naphthol, dry HCl gas Safe, scalable, environmentally friendly, high enantioselectivity Requires chiral ligand and low temperature for reduction
Imine Intermediate + Catalytic Hydrogen Migration (Chiral Quinine Ligands) Chiral quinine ligand, catalytic isomerization Moderate yield (75%) Long reaction time (48h), complex catalyst
Asymmetric Reductive Amination (Chiral Borane Ligands) Chiral borane ligands, silane intermediates Direct asymmetric amination Requires preparation of silane intermediates
Chiral Sulfinamide Intermediate + Gaseous Trifluoromethylation Chiral sulfinamide, gaseous CF3, -78 °C High stereoselectivity Harsh conditions, low operational ease

Research Findings and Practical Considerations

  • The novel method using trifluoroacetyl benzene as starting material and a three-step sequence offers improved safety and environmental profile compared to older methods reliant on hazardous reagents or complex catalysts.
  • The asymmetric reduction step is pivotal for achieving the desired (R)-enantiomer with high optical purity.
  • The use of dry hydrogen chloride gas for salification provides a clean and efficient route to the hydrochloride salt, facilitating downstream processing.
  • Industrial adaptation benefits from the avoidance of cryogenic conditions and toxic reagents, enabling easier scale-up.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity:
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride has been studied for its potential antidepressant properties. Research indicates that compounds with trifluoromethyl groups can enhance the potency and selectivity of serotonin reuptake inhibitors (SSRIs) .

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant binding affinity to serotonin receptors, suggesting its utility as a lead compound for developing new antidepressants .

Table 1: Binding Affinities of Related Compounds

Compound NameBinding Affinity (nM)
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine15
Fluoxetine30
Paroxetine20

Materials Science

Polymer Additives:
Due to its fluorinated structure, this compound is utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of trifluoromethyl groups in polymers can improve their hydrophobicity and mechanical properties .

Case Study:
In a study on fluorinated polymers for high-performance applications, it was found that adding this compound improved the heat resistance of polyimide films significantly compared to non-fluorinated counterparts .

Analytical Chemistry

Chromatographic Applications:
The compound has been employed as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to interact selectively with enantiomers makes it a valuable tool for the separation and analysis of chiral drugs .

Case Study:
A research article highlighted the use of this compound in HPLC for the separation of racemic mixtures of pharmaceutical compounds. The results showed improved resolution and efficiency compared to traditional methods .

Environmental Chemistry

Potential Use in Environmental Remediation:
Research has indicated that fluorinated amines can play a role in the degradation of pollutants due to their unique reactivity profiles. Studies are ongoing to explore how this compound can be used in catalytic processes for environmental cleanup .

Mechanism of Action

The mechanism by which (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethylamine group and the 4-fluorophenyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, or aromatic systems. Key differences in molecular properties, applications, and safety profiles are highlighted.

Substituent Variations on the Aromatic Ring

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine HCl 4-Fluoro C₈H₇ClF₄N 229.60 1391504-83-8 (S-isomer) Chiral building block; high metabolic stability
(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine HCl 4-CF₃ C₉H₈ClF₆N 279.61 1260618-04-9 Enhanced electron-withdrawing effects; used in agrochemicals
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine HCl 4-OCH₃ C₉H₁₀ClF₃NO 241.63 65686-77-3 Improved solubility in chloroform and DMSO
(R)-2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine HCl 3-Chloro C₈H₇Cl₂F₃N 245.05 1213074-03-3 Higher lipophilicity; pesticide intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, F) increase stability but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., OCH₃) improve solubility but may decrease metabolic resistance .

Stereochemical Variations

Table 2: Enantiomeric Comparisons
Compound Name Stereochemistry Molecular Formula Molecular Weight CAS Number Applications
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine HCl R-configuration C₈H₇ClF₄N 229.60 Not explicitly provided Preferred in asymmetric synthesis for target-specific activity
(S)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine HCl S-configuration C₈H₇ClF₄N 229.60 1391504-83-8 Used to study enantioselective biological effects

Key Observations :

  • Enantiomers exhibit identical physical properties but divergent biological activities due to stereospecific interactions .

Heterocyclic Analogues

Table 3: Aromatic vs. Heterocyclic Systems
Compound Name Aromatic System Molecular Formula Molecular Weight CAS Number Notable Properties
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine HCl Pyridine C₇H₈ClF₃N₂ 212.6 1138011-22-9 Basic nitrogen enhances solubility; used in coordination chemistry
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine HCl Benzene C₈H₇ClF₄N 229.60 Higher thermal stability compared to heterocyclic analogs

Key Observations :

Key Observations :

  • Most trifluoroethylamine derivatives share similar hazards (skin/eye irritation, respiratory risks).
  • Substituted analogs like thiophene fentanyl HCl require additional toxicological studies .

Biological Activity

(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

  • Chemical Formula : C8H8ClF3N
  • Molecular Weight : 229.6 g/mol
  • CAS Number : 929642-58-0
  • Structure : The compound features a trifluoromethyl group and a fluorinated phenyl ring, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been assessed in various contexts, particularly in relation to its effects on enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on specific enzymes. For instance:

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : Compounds structurally related to (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine have shown promising inhibition profiles in assays targeting this enzyme. The most potent inhibitors demonstrated IC50 values in the nanomolar range .
CompoundTarget EnzymeIC50 (nM)
Compound A17β-HSD3700
Compound B17β-HSD3900
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamineTBDTBD

Receptor Binding Affinity

Studies have also explored the binding affinity of this compound to various receptors:

  • Adrenergic Receptors : Preliminary binding studies suggest that the trifluoromethyl group enhances affinity for adrenergic receptors, potentially leading to increased efficacy in modulating cardiovascular responses .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study on Anticancer Activity :
    • A study evaluated the compound's effect on cancer cell lines. Results indicated that it exhibited cytotoxicity against leukemia cell lines with a GI50 of approximately 10 nM .
  • Pharmacokinetic Studies :
    • Research into the pharmacokinetics showed high gastrointestinal absorption potential due to its chemical structure, suggesting good bioavailability for therapeutic applications .

Mechanistic Insights

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a critical role in enhancing lipophilicity and improving membrane permeability, facilitating its interaction with target proteins .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the amine group or adjacent carbon atoms under controlled conditions.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Amine → ImineKMnO₄ in acidic aqueous solution (pH 3-4)Trifluoromethyl-substituted imine65-70%
C-N Bond OxidationH₂O₂, Fe(II) catalyst (50°C, 6h)Nitroso derivative58%

Key Findings :

  • Oxidative stability is influenced by the electron-withdrawing trifluoromethyl group, which reduces amine basicity and slows oxidation kinetics.

  • Imine formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry applications.

Nucleophilic Substitution

The fluorine substituents on the aromatic ring participate in nucleophilic aromatic substitution (NAS) reactions.

Substitution SiteNucleophileConditionsProductYieldReference
Para-fluorineSodium azide (NaN₃)DMF, 80°C, 12hAzido-substituted derivative82%
Para-fluorineMethanol (MeOH)K₂CO₃, 70°C, 8hMethoxy-substituted analog75%

Mechanistic Insights :

  • Fluorine’s strong -I effect activates the aromatic ring for NAS, particularly at the para position.

  • Steric hindrance from the trifluoromethyl group directs substitution to the fluorine-bearing ring.

Coupling Reactions

The amine group facilitates cross-coupling reactions for constructing complex architectures.

Coupling TypeReagentsConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acidDME/H₂O, 90°C, 24hBiaryl-ethylamine derivative68%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 18hN-arylated product73%

Catalytic Efficiency :

  • Palladium catalysts show higher turnover numbers (TON > 1,000) due to the electron-deficient aromatic system.

  • Side reactions (e.g., dehalogenation) are minimized with bulky ligands like Xantphos.

Asymmetric Si-H Insertion

The compound serves as a reactant in copper-catalyzed Si-H insertion reactions to form chiral silanes.

Catalyst SystemSilane ReagentConditionsEnantiomeric Excess (ee)YieldReference
Cu(I)/Box ligandPhSiH₃THF, -20°C, 48h92% (R)85%
Cu(I)/Pyridine-oxazolineEt₂SiH₂CH₂Cl₂, 25°C, 72h89% (R)78%

Stereochemical Control :

  • The (R)-configuration of the ethylamine backbone induces high enantioselectivity in Si-H insertion.

  • Chiral Box ligands enhance transition-state rigidity, improving ee values.

Hydrolysis and Salt Formation

The hydrochloride salt undergoes reversible hydrolysis under basic conditions.

ReactionConditionsProductEquilibrium Constant (K)Reference
HydrolysisNaOH (3M), H₂O, 25°CFree amine + HCl4.2 × 10⁻³
Salt Re-formationHCl gas, diethyl etherRecovered hydrochloride salt>99% recovery

Practical Implications :

  • Hydrolysis equilibrium favors the salt form in aqueous media (pH < 5) .

  • Free amine isolation requires careful pH control (pH 9-10) to prevent decomposition .

Acid-Base Reactions

The amine participates in proton transfer reactions, critical for purification and derivatization.

BaseSolventpKa (amine)Protonation EfficiencyReference
NaHCO₃H₂O/EtOAc5.2 ± 0.394%
K₃PO₄THF-88%

Buffer Compatibility :

  • The trifluoromethyl group lowers the amine’s pKa compared to non-fluorinated analogs (ΔpKa ≈ 1.5) .

  • Bicarbonate buffers are optimal for selective protonation without side reactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride in high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) and maintain low temperatures (0–5°C) to minimize racemization. Solvent selection is critical: polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while pH adjustments (neutral to slightly acidic) stabilize the amine group. Purification via recrystallization in ethanol or methanol improves enantiomeric excess (ee) to >98% .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ -60 to -70 ppm). ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ethylamine chain protons (δ 2.8–3.5 ppm).
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers. Use a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid to enhance separation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 242.05 Da) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.
  • Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition.
  • Neutralize waste with 1M NaOH before disposal .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol, ethanol) but poorly soluble in nonpolar solvents (hexane, DCM). For biological assays, dissolve in PBS (pH 7.4) with sonication. For organic reactions, pre-dry solvents with molecular sieves to avoid side reactions with moisture .

Advanced Research Questions

Q. How does the R-configuration influence biological activity compared to the S-enantiomer?

  • Methodological Answer : The R-enantiomer often exhibits enhanced receptor binding due to steric and electronic effects. For example, in serotonin receptor studies, the R-form shows 10-fold higher affinity (Kᵢ = 12 nM vs. 120 nM for S-form). Use circular dichroism (CD) to correlate enantiomeric purity with activity. Validate via in vitro assays (e.g., radioligand binding) under controlled pH (7.4) and temperature (37°C) .

Q. What strategies resolve discrepancies in reported reactivity data for fluorinated aryl-ethylamine derivatives?

  • Methodological Answer :

  • Systematic Replication : Reproduce reactions under identical conditions (solvent, catalyst loading, temperature).
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation (e.g., Schiff base intermediates in nucleophilic reactions).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and explain substituent effects (e.g., electron-withdrawing fluorine vs. trifluoromethyl groups) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Protection-Deprotection : Protect the amine group with Boc anhydride during aryl substitution steps, then deprotect with HCl/dioxane.
  • Catalyst Screening : Test Pd/C, Raney Ni, or chiral Rh complexes for hydrogenation steps.
  • In Situ Monitoring : Use FTIR to track amine deprotection (disappearance of Boc C=O stretch at 1680 cm⁻¹) .

Q. What are the implications of fluorine substitution patterns on metabolic stability in pharmacokinetic studies?

  • Methodological Answer : The 4-fluoro-phenyl group reduces CYP450-mediated metabolism. In vitro microsomal assays (human liver microsomes, NADPH regeneration system) show a 50% increase in half-life (t₁/₂ = 4.2 hr) compared to non-fluorinated analogs. Quantify metabolites via LC-MS/MS using stable isotope-labeled internal standards .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride

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